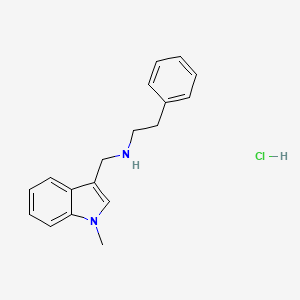
(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride
Overview
Description
“(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” is a chemical compound with the formula C₁₁H₁₅ClN₂ . It is related to the class of compounds known as indoles, which are aromatic heterocyclic organic compounds. Indoles have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 160.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 and a topological polar surface area of 25.2 Ų .
Scientific Research Applications
Synthesis and Structural Analysis
Indole Synthesis : Research on indole alkaloids, which share structural motifs with the specified compound, has led to the development of numerous synthetic methods for indoles. These methods are crucial for creating diverse compounds for further biological evaluation. The classification of indole synthesis strategies provides a foundation for synthesizing novel indole-based compounds, potentially including derivatives of "(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride" (Taber & Tirunahari, 2011).
Potential Biological Activities
Biogenic Amine Interactions : The study of biogenic amines and their metabolism plays a crucial role in understanding the biological activity of compounds like "this compound." Biogenic amines, including those derived from indole alkaloids, are involved in various physiological processes and have been the focus of research for their roles in conditions such as depression and behavioral changes (Kraemer & McKINNEY, 1979).
Sigma-1 Receptor Mediation : Compounds structurally related to "this compound" may act on sigma-1 receptors, contributing to their therapeutic potential. Research on dimethyltryptamine, an indole alkaloid, highlights the role of sigma-1 receptors in cellular protective mechanisms, suggesting a pathway through which related compounds could exert beneficial effects (Frecska et al., 2013).
Advanced Oxidation Processes (AOPs) : AOPs have been explored for the degradation of nitrogen-containing compounds, including those structurally similar to the specified compound, indicating the relevance of these methods for environmental detoxification and the potential biological activity of degradation products (Bhat & Gogate, 2021).
properties
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-20-14-16(17-9-5-6-10-18(17)20)13-19-12-11-15-7-3-2-4-8-15;/h2-10,14,19H,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXCQDHOZYZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



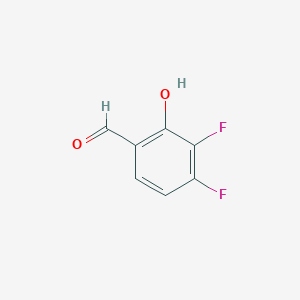
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
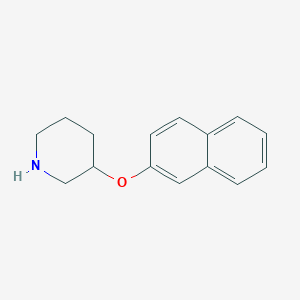
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
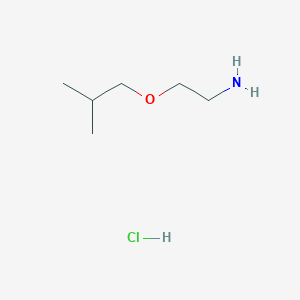
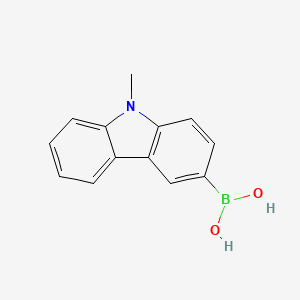
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
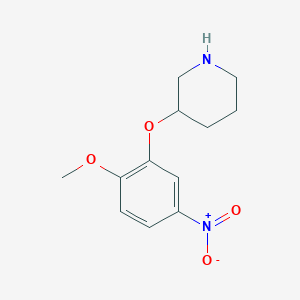

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)